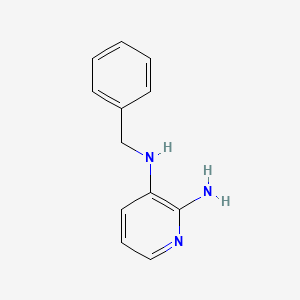

N~3~-Benzylpyridine-2,3-Diamine

概要

説明

N~3~-ベンジルピリジン-2,3-ジアミンは、化学式C12H13N3の小型分子です。 この化合物は、医薬品化学や産業研究など、様々な分野で注目されています.

準備方法

合成経路と反応条件

N3-ベンジルピリジン-2,3-ジアミンの合成は、一般的に、塩基性条件下で、ピリジン-2,3-ジアミンとベンジルハライドの反応によって行われます。一般的な方法には、水素化ナトリウム(NaH)を塩基として、ジメチルホルムアミド(DMF)を溶媒として用いる方法があります。 この反応は、求核置換反応を促進するために、高温で実施されます .

工業的生産方法

大規模合成には、収率と純度を向上させるために、実験室の方法を最適化することが必要になる可能性があり、継続的なフローリアクターや自動化システムを用いることで、一貫した生産を確保することができます .

化学反応の分析

反応の種類

N~3~-ベンジルピリジン-2,3-ジアミンは、以下の化学反応を起こします。

酸化: この化合物は、過酸化水素(H~2~O~2~)や過マンガン酸カリウム(KMnO~4~)などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウム(NaBH~4~)や水素化リチウムアルミニウム(LiAlH~4~)などの還元剤を用いて行うことができます。

一般的な試薬と条件

酸化: H2O2, KMnO4

還元: NaBH4, LiAlH4

置換: ベンジルハライド、NaH、DMF

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってN-オキシド誘導体が生成される場合がある一方で、還元によってアミン誘導体が生成される可能性があります .

科学研究への応用

N~3~-ベンジルピリジン-2,3-ジアミンは、科学研究で様々な用途があります。

化学: これは、より複雑な有機分子の合成における構成要素として使用されます。

生物学: この化合物は、酵素や受容体などの生物学的標的との潜在的な相互作用について研究されています。

医学: 酵素阻害の文脈において、特に治療薬としての可能性を探る研究が進められています。

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that N~3~-Benzylpyridine-2,3-diamine exhibits significant anticancer properties. For instance, a study involving gold(III) complexes with this compound showed promising results in inhibiting cancer cell proliferation. The complexes demonstrated IC values of 1.6 μM and 4.2 μM against A2780 ovarian cancer cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 | A2780 | 1.6 |

| Complex 2 | A2780 | 4.2 |

| Complex 1 | MDA-MB-231 (TNBC) | 7.3 |

| Complex 2 | MDA-MB-231 (TNBC) | 6.2 |

These findings suggest the compound's potential as a scaffold for developing novel anticancer agents.

Alzheimer's Disease Research

This compound has been utilized in research related to Alzheimer's disease. It was co-crystallized with beta-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The structural insights gained from X-ray crystallography have provided valuable information for designing inhibitors targeting this enzyme .

Catalysis Applications

The compound serves as a ligand in the formation of transition metal complexes that are effective in catalysis. Its ability to stabilize metal centers enhances the reactivity of these complexes in various chemical reactions, including:

- Cross-coupling reactions

- Hydrogenation processes

The incorporation of this compound into catalytic systems has shown improved efficiency and selectivity compared to traditional ligands.

Materials Science Applications

In materials science, this compound is being explored for its role in the synthesis of nanomaterials. Its phenolic structure allows it to participate in the formation of metal-polyphenol networks, which are crucial for developing multifunctional nanoparticles used in biomedical applications such as drug delivery and bioimaging .

Case Study 1: Anticancer Activity

A comprehensive study assessed the anticancer activity of various gold(III) complexes derived from this compound across different cancer cell lines. The results indicated that modifications in the ligand structure significantly influenced cellular uptake and potency against cancer cells.

Case Study 2: Alzheimer’s Drug Discovery

The use of this compound as a fragment in drug discovery highlighted its potential as a lead compound for developing BACE-1 inhibitors. The structural analysis provided insights into enhancing ligand efficiency through rational drug design techniques.

作用機序

N3-ベンジルピリジン-2,3-ジアミンの作用機序は、特定の分子標的との相互作用を伴います。1つの既知の標的は、アミロイドβペプチドの産生に関与する酵素であるβセクレターゼ1(BACE-1)です。 BACE-1を阻害することにより、この化合物は、アルツハイマー病に関連するアミロイドプラークの形成を減少させる可能性があります .

類似の化合物との比較

N~3~-ベンジルピリジン-2,3-ジアミンは、他のフェニルメチルアミンやアミノピリジンと比較することができます。

フェニルメチルアミン: これらの化合物は、類似の構造を共有していますが、官能基や生物活性は異なる場合があります。

アミノピリジン: これらの化合物は、ピリジン環に1つまたは複数のアミノ基を持つものであり、様々な治療用途で使用されています.

類似の化合物

- N~3~- [3- (1H-インドール-6-イル)ベンジル]ピリジン-2,3-ジアミン

- その他のベンジルアミンおよび第二アルキルアリールアミン .

類似化合物との比較

N~3~-BENZYLPYRIDINE-2,3-DIAMINE can be compared with other phenylmethylamines and aminopyridines:

Phenylmethylamines: These compounds share a similar structure but may differ in their functional groups and biological activities.

Aminopyridines: These compounds have a pyridine ring with one or more amino groups, and they are used in various therapeutic applications.

Similar Compounds

- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE

- Other benzylamines and secondary alkylarylamines .

生物活性

N~3~-Benzylpyridine-2,3-Diamine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula , featuring a pyridine ring with two amine groups at the 2 and 3 positions and a benzyl group attached to the nitrogen atom at the 3 position. The compound's specific substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : One of the notable mechanisms involves the inhibition of beta-secretase 1 (BACE-1), an enzyme critical in the formation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE-1, this compound may help reduce amyloid plaque formation, potentially offering therapeutic benefits in neurodegenerative conditions.

- Antibacterial Activity : Studies have demonstrated moderate antibacterial activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Anticancer Properties

Recent research has explored the anticancer potential of compounds related to this compound. For example, studies involving similar benzylpyridine derivatives have shown promising results in inhibiting cancer cell proliferation:

- In vitro studies on breast cancer cell lines (MDA-MB-231, MDA-MB-468) revealed IC50 values indicating effective cytotoxicity, with values ranging from 1.6 μM to 7.3 μM depending on the specific derivative used .

Enzyme Targeting

Research focusing on the enzyme inhibition properties of this compound has indicated that it can effectively block BACE-1 activity. This inhibition could lead to decreased production of amyloid-beta peptides, providing a potential therapeutic avenue for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N~3~-[3-(1H-Indol-6-Yl)benzyl]pyridine-2,3-Diamine | Indole substitution | Enhanced biological activity due to indole ring interactions |

| N~2~-Benzylpyridine-2,3-Diamine | Different substitution pattern | Variations in chemical reactivity and biological activity |

| Other benzylamines | General structural similarities | Various therapeutic applications in medicinal chemistry |

特性

IUPAC Name |

3-N-benzylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKAGFLFIMVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439234 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79707-12-3 | |

| Record name | N~3~-Benzylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N~3~-Benzylpyridine-2,3-diamine interact with beta-secretase, and what are the potential downstream effects of this interaction?

A: The research paper titled "X-ray crystal structure of beta-secretase complexed with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the three-dimensional structure of beta-secretase when bound to this compound. This provides valuable insights into the specific interactions between the compound and the enzyme's active site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。